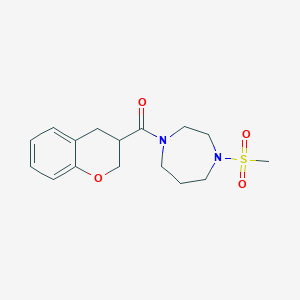

![molecular formula C16H11ClN2O2 B5684730 3-[2-(4-chlorophenyl)-2-oxoethyl]-4(3H)-quinazolinone CAS No. 90059-70-4](/img/structure/B5684730.png)

3-[2-(4-chlorophenyl)-2-oxoethyl]-4(3H)-quinazolinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(4-chlorophenyl)-2-oxoethyl]-4(3H)-quinazolinone is a chemical compound that belongs to the class of quinazolinones . Quinazolinones are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . They are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .

Synthesis Analysis

The synthesis of 3-[2-(4-chlorophenyl)-2-oxoethyl]-4(3H)-quinazolinone involves the reaction of 2-(3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)acetyl chloride with various amines . The starting material, (3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)acetyl chloride, is synthesized from 4-chloroaniline by a multistep synthesis .Scientific Research Applications

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. They act as building blocks for various naturally occurring alkaloids with a broad range of biological activity. Some quinazolinone derivatives have shown promise in treating lung and pancreatic cancers, with compounds like erlotinib and gefitinib being notable examples . The specific derivative could potentially be explored for similar anticancer applications, given the structural similarities and biological activities.

Antibacterial Properties

The emergence of drug-resistant bacterial strains has escalated the need for novel antibiotics. Quinazolinones have demonstrated a wide array of biological activities, including antibacterial effects. Research has indicated that various quinazolinone derivatives possess promising antimicrobial properties, which could be further investigated with the compound “3-[2-(4-chlorophenyl)-2-oxoethyl]-4(3H)-quinazolinone” to develop new antibacterial agents .

Antihistamine Agents

Quinazolinone derivatives have been synthesized and tested for their antihistaminic activity. For instance, certain derivatives have shown significant protection against histamine-induced bronchospasm in animal models. These compounds have the potential to serve as lead molecules for the development of new antihistamine drugs with reduced sedative effects . This suggests that the compound could be explored for its efficacy as an antihistamine agent.

Anticonvulsant Effects

Quinazolinones have been associated with anticonvulsant activities, making them candidates for anti-Parkinsonism and antiepileptic drugs. The structural diversity of quinazolinone derivatives allows for the synthesis of molecules with significant pharmacological utility in the treatment of convulsive disorders .

Anti-inflammatory Applications

The anti-inflammatory properties of quinazolinone derivatives are well-documented. They have been used to treat inflammation-related conditions and could be further optimized for enhanced efficacy and reduced side effects. The compound “3-[2-(4-chlorophenyl)-2-oxoethyl]-4(3H)-quinazolinone” could be a valuable addition to the pool of anti-inflammatory agents, subject to detailed pharmacological studies .

Enzyme Inhibition

Quinazolinone derivatives have shown enzyme inhibitory activities, such as α-glucosidase inhibition, which is relevant in the management of diabetes. Specific derivatives have exhibited inhibitory activity with promising IC50 values, indicating their potential as therapeutic agents in enzyme-related disorders .

properties

IUPAC Name |

3-[2-(4-chlorophenyl)-2-oxoethyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O2/c17-12-7-5-11(6-8-12)15(20)9-19-10-18-14-4-2-1-3-13(14)16(19)21/h1-8,10H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZJCGHMLFLPXET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30353334 |

Source

|

| Record name | ST062490 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90059-70-4 |

Source

|

| Record name | ST062490 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30353334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

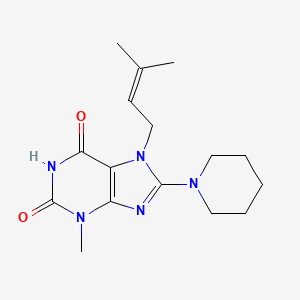

![3-[(2-{1-[(4-methyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5684653.png)

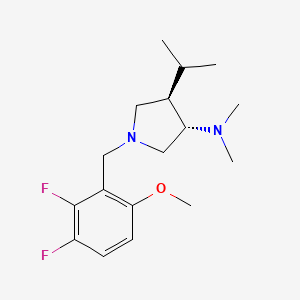

![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(3-methylphenoxy)acetyl]-4-piperidinol](/img/structure/B5684690.png)

![3-(2-methoxyethyl)-1-[2-(trifluoromethyl)benzoyl]-3-piperidinecarboxylic acid](/img/structure/B5684694.png)

![3-methyl-1-[(5-methyl-1H-tetrazol-1-yl)acetyl]-3-phenylpiperidine](/img/structure/B5684696.png)

![5,8-dimethyl-2-({[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]amino}methyl)quinolin-4-ol](/img/structure/B5684700.png)

![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinamine hydrochloride](/img/structure/B5684702.png)

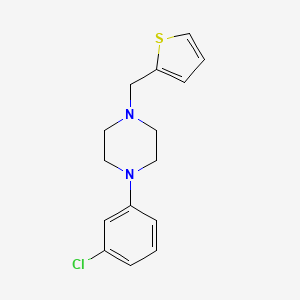

![(4aR*,7aS*)-N,N-dimethyl-4-(3-thienylcarbonyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5684710.png)

![4-[4-(2-ethoxyphenyl)piperazin-1-yl]-6-(methoxymethyl)pyrimidine](/img/structure/B5684721.png)

![2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B5684725.png)

![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5684740.png)